molecular formula C7H10N4O2 B2714236 (E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide CAS No. 338400-04-7

(E)-N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Cat. No.: B2714236
CAS No.: 338400-04-7
M. Wt: 182.183
InChI Key: JIDMYVMFEVHEDW-XBXARRHUSA-N
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Description

“(E)-N-hydroxy-N-methyl-N’-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide” is a chemical compound that has been studied in the context of its potential biological activities . It has been found to be involved in reactions with benzaldehyde .


Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde . Another method involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with aliphatic amines .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The compound has been found to interact with carbonic anhydrase isozymes, as evidenced by crystal structure studies .


Chemical Reactions Analysis

This compound has been found to react with benzaldehyde, resulting in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one . The reaction proceeds chemo- and regioselectively affording the 1,3,5-triazine ring closure at the nitrogen atom adjacent to the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For instance, it has been found that the compound forms colorless crystals with a melting point of 179–181°C .

Scientific Research Applications

Oxytocin's Role in Psychostimulant Effects

Oxytocin, a polypeptide, has been explored for its involvement in a wide range of psychological phenomena including reward processes and memory. It shows potential in treating psychiatric disorders and has been found to modulate psychostimulant effects, including those induced by cocaine and methamphetamine. The research suggests oxytocin could serve as an intervention for psychostimulant addiction and explore its therapeutic properties in MDMA treatments (Carson et al., 2013).

Antitumorigenic and Antiangiogenic Effects of 2-Methoxyestradiol

The antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a less polar monomethyl ether of catechol estrogens, have been studied. This research indicates that endogenous formation of such compounds may protect against estrogen-induced cancers, offering a pathway for preventive interventions in cancer treatment (Zhu & Conney, 1998).

Antioxidant Activity in Lung Cancer Biomarkers

Studies on the antioxidant properties of certain compounds in relation to lung cancer biomarkers have shown promising results. Compounds like urinary 8-oxo-7,8-dihydro-2-deoxyguanosine and serum carotenoid concentrations have been explored for their potential in serving as objective, reproducible data for the scientific assessment of modified risk tobacco products (Lowe et al., 2013).

Tautomerism in Nucleic Acid Bases

Research into the tautomerism of nucleic acid bases, particularly purine and pyrimidine, offers insights into the molecular interactions and stability of various tautomeric forms under different environmental conditions. Such studies contribute to our understanding of the biological significance of nucleic acid base stability and mutations, potentially impacting fields ranging from genetics to drug design (Person et al., 1989).

Properties

IUPAC Name

N-hydroxy-N-methyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-5-3-6(12)10-7(9-5)8-4-11(2)13/h3-4,13H,1-2H3,(H,9,10,12)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDMYVMFEVHEDW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=CN(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C/N(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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